2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester
Overview
Description
2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester is a complex organic compound that features a benzo[1,3]dioxole moiety, a hydroxybenzoic acid ester, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester typically involves several key steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions.
Esterification: The final step involves the esterification of the hydroxybenzoic acid with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) can reduce the vinyl group.
Substitution: Nucleophiles such as alkoxides can react with the hydroxy group under basic conditions.
Major Products
Epoxides: and from oxidation.
Ethyl derivatives: from reduction.
Ether derivatives: from substitution.
Scientific Research Applications
2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
Materials Science: The compound’s structural features make it a candidate for developing new materials with specific electronic properties.
Biological Studies: Its interactions with biological targets, such as enzymes and receptors, are of interest for drug development.
Mechanism of Action
The mechanism of action of 2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly. This results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[1,3]dioxole moiety and have shown similar anticancer activities.
Benzodioxole derivatives: These compounds are known for their COX inhibitory and cytotoxic properties.
Uniqueness
2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester is unique due to its combination of a benzo[1,3]dioxole moiety, a vinyl group, and a hydroxybenzoic acid ester, which together contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-2-21-18(20)17-13(4-3-5-14(17)19)8-6-12-7-9-15-16(10-12)23-11-22-15/h3-10,19H,2,11H2,1H3/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSRRFXIDYKERM-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170747 | |
Record name | Ethyl 2-[(1E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201170747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365543-23-3 | |
Record name | Ethyl 2-[(1E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365543-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(1E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201170747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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